3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone
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Overview
Description
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is a synthetic compound with the molecular formula C20H26O6S and a molecular weight of 394.48 . It is characterized by its nearly colorless crystalline appearance . This compound is a derivative of epiestriol, a type of estrogen, and features a cyclic sulfone group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone typically involves the following steps :
Starting Material: The synthesis begins with epiestriol, which is chemically modified to introduce the methoxymethyl group at the 3-position.
Formation of Cyclic Sulfone: The cyclic sulfone group is introduced through a series of reactions involving sulfonation and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclic sulfone group to sulfides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone involves its interaction with estrogen receptors. The methoxymethyl group and cyclic sulfone moiety contribute to its binding affinity and selectivity for these receptors . Upon binding, the compound can modulate the expression of estrogen-responsive genes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxymethyl-16alpha,17beta-epiestriol: Lacks the cyclic sulfone group, resulting in different chemical properties and biological activities.
16alpha,17beta-Epiestriol-O-cyclic sulfone: Lacks the methoxymethyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is unique due to the presence of both the methoxymethyl group and the cyclic sulfone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26O5S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1R,2S,4S,8R,9S,12S)-16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3/t15-,16-,17+,18+,19+,20+/m1/s1 |
InChI Key |
JVVUTCZABCFENT-MILMJNAHSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H]5[C@@H]4OS(=O)(=O)O5)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Origin of Product |
United States |
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